molecular formula C9H13BrO B12538136 3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol CAS No. 654667-50-2

3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol

Cat. No.: B12538136
CAS No.: 654667-50-2
M. Wt: 217.10 g/mol
InChI Key: GIXJNJWESXZGEY-UHFFFAOYSA-N
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Description

3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol is an organic compound that features a brominated cyclohexene ring attached to a propenol group. This compound is of interest due to its unique structure, which combines a bromine atom with an unsaturated alcohol, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol typically involves the bromination of cyclohexene followed by a series of reactions to introduce the propenol group. One common method includes:

    Bromination of Cyclohexene: Cyclohexene is reacted with bromine in the presence of a solvent like dichloromethane to form 3-bromocyclohexene.

    Formation of the Propenol Group: The brominated cyclohexene is then subjected to a reaction with propargyl alcohol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the loss of the bromine functionality.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of 3-(2-bromocyclohex-1-en-1-yl)prop-2-en-1-one.

    Reduction: Formation of 3-(cyclohex-1-en-1-yl)prop-2-en-1-ol.

    Substitution: Formation of 3-(2-hydroxycyclohex-1-en-1-yl)prop-2-en-1-ol or 3-(2-aminocyclohex-1-en-1-yl)prop-2-en-1-ol.

Scientific Research Applications

3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the propenol group can undergo nucleophilic attacks. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromocyclohexene: Lacks the propenol group, making it less versatile in certain reactions.

    3-Phenylprop-2-en-1-ol: Contains a phenyl group instead of a bromocyclohexene ring, leading to different reactivity and applications.

    Prop-2-en-1-ol: A simpler structure without the bromine and cyclohexene components, used in different contexts.

Uniqueness

3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol is unique due to its combination of a brominated cyclohexene ring and a propenol group. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and research.

Properties

CAS No.

654667-50-2

Molecular Formula

C9H13BrO

Molecular Weight

217.10 g/mol

IUPAC Name

3-(2-bromocyclohexen-1-yl)prop-2-en-1-ol

InChI

InChI=1S/C9H13BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h3,5,11H,1-2,4,6-7H2

InChI Key

GIXJNJWESXZGEY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C=CCO)Br

Origin of Product

United States

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